Methyl s-ethylhomocysteinate

Methionine adenosyltransferase S-adenosylmethionine Substrate specificity

Methyl S-ethylhomocysteinate (CAS 52177-37-4) is the methyl ester derivative of S-ethylhomocysteine (ethionine), a non-proteinogenic sulfur-containing alpha-amino acid. With a molecular formula of C7H15NO2S and molecular weight of 177.27 g/mol, it belongs to the class of S-alkylated homocysteine derivatives that serve as methionine analogs and antimetabolites.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
Cat. No. B13570709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl s-ethylhomocysteinate
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)OC)N
InChIInChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3
InChIKeyBUOIIQFTBLIAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl S-ethylhomocysteinate CAS 52177-37-4: Class Profile and Procurement Context


Methyl S-ethylhomocysteinate (CAS 52177-37-4) is the methyl ester derivative of S-ethylhomocysteine (ethionine), a non-proteinogenic sulfur-containing alpha-amino acid [1]. With a molecular formula of C7H15NO2S and molecular weight of 177.27 g/mol, it belongs to the class of S-alkylated homocysteine derivatives that serve as methionine analogs and antimetabolites . The compound is structurally characterized by an S-ethyl substituent in place of the S-methyl group found in methionine, with an additional methyl ester moiety at the carboxyl terminus [2]. It is commercially available at 98% purity for pharmaceutical R&D and quality control applications .

Why Methionine Analogs Cannot Substitute for Methyl S-ethylhomocysteinate in Targeted Research Applications


Methionine analogs exhibit distinct and non-interchangeable biochemical behaviors that preclude generic substitution in research and industrial workflows. The S-ethyl substituent in ethionine-derived compounds confers fundamentally different substrate specificity compared to the native S-methyl group of methionine [1]. This structural divergence translates into quantifiable differences in enzyme binding affinity and catalytic processing [2]. Additionally, the methyl ester moiety of Methyl S-ethylhomocysteinate imparts distinct physicochemical properties, including altered lipophilicity and membrane permeability characteristics relative to the free carboxylic acid form [3]. The following quantitative evidence demonstrates precisely where this compound differs from its closest analogs.

Methyl S-ethylhomocysteinate: Quantitative Differentiation Evidence Against Closest Comparators


Comparative Substrate Activity of S-Ethyl Methionine Analog in Methionine Adenosyltransferase Assays

The S-ethyl methionine analog (ethionine, the carboxylic acid parent of Methyl S-ethylhomocysteinate) functions as a bona fide substrate for native methionine adenosyltransferases (MATs) from yeast and rat, producing the corresponding S-adenosylethionine product [1]. In contrast, the S-methyl analog (methionine) exhibits higher substrate efficiency but the S-ethyl derivative offers distinct utility for chemoenzymatic production of SAM analogs due to its membrane permeability and compatibility with engineered MAT variants [2].

Methionine adenosyltransferase S-adenosylmethionine Substrate specificity

Competitive Inhibition Kinetics of S-Ethylhomocysteine Derivatives in Methionine Activation

Ethionine (S-ethylhomocysteine, the carboxylic acid analog of Methyl S-ethylhomocysteinate) acts as a competitive inhibitor of methionine activation by rat liver methionine adenosyltransferase [1]. Comparative analysis with S-methylcysteine and S-ethylcysteine demonstrates that the S-ethyl substituent on the homocysteine backbone confers distinct inhibitory potency not observed with the shorter S-methyl analog [2].

Enzyme inhibition Methionine adenosyltransferase Kinetic parameters

Differential Membrane Permeability of Methyl Ester vs. Carboxylic Acid Derivatives

The methyl ester moiety of Methyl S-ethylhomocysteinate confers enhanced membrane permeability compared to the free carboxylic acid form (S-ethylhomocysteine/ethionine). This property is exploited in chemoenzymatic strategies where membrane-permeable S-alkyl methionine analogs (SAAMs) are processed intracellularly into SAM analogs by engineered MATs [1].

Membrane permeability Prodrug design Cell-based assays

S-Alkyl Chain Length-Dependent Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT)

A systematic study of S-alkylated homocysteine derivatives established that the S-ethyl substituent (as in Methyl S-ethylhomocysteinate's parent scaffold) exhibits distinct inhibitory potency against human recombinant betaine-homocysteine S-methyltransferase (BHMT) [1]. This enzyme represents a key alternate pathway in homocysteine remethylation distinct from the methionine synthase pathway, and inhibition profiles vary with S-alkyl chain length.

BHMT inhibition Homocysteine metabolism S-alkyl derivatives

Commercial Purity Specification: 98% Minimum Purity for Reproducible Research Applications

Commercially available Methyl S-ethylhomocysteinate is supplied with a minimum purity specification of 98% , meeting ISO certification standards for global pharmaceutical R&D and quality control applications . This defined purity level ensures batch-to-batch reproducibility for quantitative biochemical studies.

Quality control Purity specification Pharmaceutical R&D

Optimal Research Applications for Methyl S-ethylhomocysteinate Based on Quantitative Differentiation Evidence


Chemoenzymatic Synthesis of S-Adenosylethionine and Non-Native SAM Analogs

Methyl S-ethylhomocysteinate serves as a membrane-permeable precursor for intracellular conversion to S-adenosylethionine via engineered methionine adenosyltransferases (MATs). The S-ethyl moiety of this compound represents the optimal steric threshold for native MAT substrate acceptance, as demonstrated by its active processing by yeast and rat MATs [1]. This property enables the chemoenzymatic production of SAM analogs for methyltransferase target labeling in cell-based studies, circumventing the poor membrane permeability of pre-synthesized SAM analogs [2].

Investigating Methionine Adenosyltransferase Substrate Specificity and Inhibition Kinetics

The S-ethylhomocysteine scaffold (the carboxylic acid analog of Methyl S-ethylhomocysteinate) functions as a competitive inhibitor of methionine adenosyltransferase with a Ki equivalent to its Km [1]. This compound provides a structurally defined probe for studying MAT active site geometry and the steric constraints governing S-alkyl substrate acceptance, offering distinct kinetic behavior compared to methionine (natural substrate) and to cysteine-derived S-alkyl analogs which exhibit negligible inhibition [2].

Probing Betaine-Homocysteine S-Methyltransferase (BHMT) Pathway Selectivity

The S-ethyl substituent of Methyl S-ethylhomocysteinate (via its parent S-ethylhomocysteine scaffold) has been characterized as part of a systematic SAR series of S-alkylated homocysteine derivatives targeting human recombinant BHMT [1]. This compound enables investigation of the BHMT-mediated alternate homocysteine remethylation pathway, with chain length-dependent inhibition properties that distinguish it from S-methyl, S-propyl, and S-butyl analogs [1].

Cell-Based Studies Requiring Intracellular Delivery of Methionine Antagonists

The methyl ester form of Methyl S-ethylhomocysteinate provides enhanced passive membrane permeability compared to the free carboxylic acid analog (ethionine), enabling intracellular delivery without reliance on active amino acid transporters [1]. This property makes it the preferred form for cell-based experimental systems where intracellular accumulation of the S-ethylhomocysteine scaffold is required for studying methionine metabolism perturbation or for chemoenzymatic SAM analog production.

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